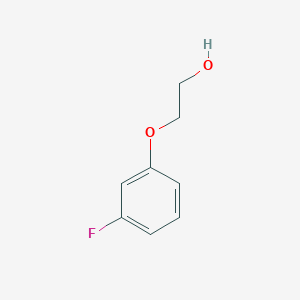

2-(3-Fluorophenoxy)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYLHZORYOLQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Fluorophenoxy Ethanol and Analogues

Chemo- and Regioselective Synthetic Routes

The primary challenge in synthesizing 2-(3-fluorophenoxy)ethanol lies in the selective formation of the C-O bond between the 3-fluorophenol (B1196323) and the ethanol (B145695) moiety. Various strategies have been refined to achieve this transformation with high efficiency.

The creation of the aryl ether bond is the cornerstone of synthesizing this compound. Methodologies range from classic copper-catalyzed reactions to modern nucleophilic substitution strategies, each offering distinct advantages depending on the desired scale and available precursors.

The Ullmann condensation is a classical method for forming aryl ethers through a copper-catalyzed reaction. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgbeilstein-archives.org However, modified Ullmann approaches utilize catalytic amounts of a copper source, often in conjunction with ligands, to facilitate the reaction under milder conditions. rug.nl These "Ullmann-type" reactions are a cornerstone for synthesizing diaryl and alkyl-aryl ethers. organic-chemistry.org

In the synthesis of this compound, a modified Ullmann coupling would involve the reaction of 3-fluorophenol with a 2-haloethanol (e.g., 2-bromoethanol) or ethylene (B1197577) carbonate. The reaction is catalyzed by a copper(I) or copper(II) salt, such as CuI or CuBr, and typically requires a base to deprotonate the phenol (B47542). arkat-usa.orgorganic-chemistry.org The addition of a ligand, such as picolinic acid or N,N-dimethylglycine, can accelerate the reaction and improve yields, even for sterically hindered substrates. nih.govmdpi.com The mechanism is believed to involve a Cu(I) catalytic cycle, though Cu(III) intermediates have also been proposed. rug.nl The choice of solvent is crucial, with polar aprotic solvents like DMSO, DMF, or NMP being common. wikipedia.orgnih.gov

Table 1: Representative Conditions for Modified Ullmann Ether Synthesis

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Reference(s) |

|---|---|---|---|---|---|

| CuI / Picolinic Acid | K₃PO₄ | DMSO | 80-110 | Good to Excellent | nih.gov |

| CuI / N,N-Dimethylglycine | Cs₂CO₃ | Dioxane / DMF | 90-130 | Good to Excellent | organic-chemistry.org |

| Fe(acac)₃ / CuI | K₂CO₃ | DMF | 135 | Very Good | organic-chemistry.org |

| CuI / TMHD* | Cs₂CO₃ | DMF | 60-100 | High | researchgate.net |

*TMHD = 2,2,6,6-Tetramethyl-3,5-heptanedione

Nucleophilic aromatic substitution (SNAr) provides an alternative route to the phenoxy linkage, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com In this mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. govtpgcdatia.ac.inresearchgate.net

For the synthesis of this compound, a suitable starting material would be an activated 1,3-disubstituted benzene, such as 1,3-difluorobenzene (B1663923) or 1-fluoro-3-nitrobenzene. acs.org The reaction proceeds by treating the aryl precursor with ethylene glycol in the presence of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), which deprotonates the glycol to form a more potent nucleophile. fishersci.it The reaction is typically carried out in polar aprotic solvents like DMSO or DMF. fishersci.it A key feature of the SNAr mechanism is the leaving group ability, which often follows the order F > Cl > Br > I, contrary to SN1/SN2 reactions, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative leaving group. masterorganicchemistry.com This method allows for the regioselective substitution of one fluorine atom in 1,3-difluorobenzene due to the deactivating effect of the newly formed ether group on the second SNAr reaction. acs.org

Table 2: SNAr Reaction Parameters for Aryl Ether Formation

| Aryl Precursor | Nucleophile | Base | Solvent | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| 1,3-Difluorobenzene | Ethylene Glycol | NaH / K₂CO₃ | DMSO / DMF | Selective mono-substitution is achievable. acs.org | acs.orgfishersci.it |

| 1-Fluoro-3-nitrobenzene | Ethylene Glycol | K₂CO₃ | DMF | Nitro group strongly activates the ring for substitution. | masterorganicchemistry.comfishersci.it |

| 3-Fluoro-5-chlorobenzonitrile | 3-Methoxyphenol | K₂CO₃ | NMP | Cyano group serves as an activating group. | mdpi.com |

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including this compound. byjus.commasterorganicchemistry.com This reaction proceeds via an SN2 pathway where an alkoxide or phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com

The synthesis starts with the deprotonation of 3-fluorophenol using a suitable base, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), to generate the highly nucleophilic 3-fluorophenoxide anion. khanacademy.org This anion then attacks a halogenated ethanol precursor, typically 2-chloroethanol (B45725) or 2-bromoethanol. byjus.com The reaction is most effective with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com Common solvents for this reaction include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which can solvate the cation without hindering the nucleophile. byjus.com To improve the efficiency of reactions between two phases (e.g., an aqueous solution of the phenoxide and an organic solution of the halide), phase-transfer catalysis (PTC) can be employed. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous to the organic phase, accelerating the reaction. nih.govorganic-chemistry.orgmdpi.com

Table 3: Conditions for Williamson Ether Synthesis of this compound

| Phenol Precursor | Ethanolic Precursor | Base | Catalyst/Solvent System | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 3-Fluorophenol | 2-Chloroethanol | NaOH | Toluene / Water with PTC* | High | researchgate.net |

| 3-Fluorophenol | 2-Bromoethanol | K₂CO₃ | DMF or Acetonitrile | 50-95 | byjus.com |

| 3-Fluorophenol | 2-Chloroethanol | NaH | THF | Good | fishersci.it |

*PTC = Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)

Once the this compound core is synthesized, the terminal hydroxyl group of the ethanol moiety serves as a handle for further functionalization, allowing for the creation of diverse analogues.

The 2-hydroxyethyl side chain can be introduced through methods other than direct alkylation with haloethanols. A highly effective strategy involves the base-catalyzed ring-opening of ethylene oxide with 3-fluorophenoxide. This reaction forms the C-O bond and introduces the hydroxyl group in a single, highly atom-economical step. The phenoxide, generated in situ with a catalytic amount of base, attacks one of the electrophilic carbons of the epoxide ring, leading directly to the this compound product after workup.

Furthermore, the primary alcohol of this compound is readily available for subsequent etherification reactions to produce a variety of analogues. organic-chemistry.org This is typically achieved through another Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like NaH to form the corresponding alkoxide. This alkoxide can then be reacted with a range of alkyl or benzyl (B1604629) halides (e.g., methyl iodide, ethyl bromide, benzyl chloride) to yield the desired ether derivative. mdpi.comrsc.org This two-step sequence—synthesis of the core alcohol followed by its etherification—provides a flexible route to a library of related compounds.

Table 4: Functionalization and Analogue Synthesis Pathways

| Pathway | Precursors | Reagents | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Epoxide Ring-Opening | 3-Fluorophenol, Ethylene Oxide | Catalytic Base (e.g., NaOH) | This compound | Atom-economical route to the target molecule. | General knowledge |

| O-Alkylation | This compound, Alkyl Halide (RX) | Base (e.g., NaH), Solvent (e.g., THF) | 1-(2-Alkoxyethoxy)-3-fluorobenzene | Versatile method for creating analogues. | organic-chemistry.org |

| O-Benzylation | This compound, Benzyl Bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 1-(2-(Benzyloxy)ethoxy)-3-fluorobenzene | Synthesis of benzyl ether derivatives. | General knowledge |

Alkylation and Functionalization of the Ethanol Moiety

Stereoselective Syntheses of Chiral Analogues, e.g., (S)-2-((3-Fluorophenoxy)methyl)oxirane

The stereoselective synthesis of chiral analogues, such as (S)-2-((3-fluorophenoxy)methyl)oxirane, is of significant interest due to the often-differentiated biological activity of enantiomers. A common and effective method involves the reaction of a chiral building block with a substituted phenol.

One established route to chiral oxiranes is the reaction of (R)- or (S)-glycidol with a phenol in the presence of a base. The phenoxide acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring, which leads to a ring-opening reaction and the formation of the desired ether linkage. This method has been reported to provide high yields.

An alternative strategy that offers excellent stereochemical control is the use of a chiral glycidyl (B131873) derivative, such as (2S)-(+)-glycidyl tosylate. The reaction of this tosylate with 3-fluorophenol, typically in a polar aprotic solvent like dimethylformamide (DMF) with a base such as cesium fluoride, allows for the stereoselective synthesis of the (S)-enantiomer. This approach is advantageous for ensuring the desired chirality in the final product, which is often critical for its intended biological function.

Convergent and Divergent Synthetic Strategies

The synthesis of complex derivatives of this compound often necessitates multi-step reaction sequences. These sequences are designed to build molecular complexity in a controlled and predictable manner. libretexts.org A convergent synthesis approach can be particularly effective, where different fragments of the target molecule are synthesized separately and then combined in the later stages of the synthesis. beilstein-journals.org This strategy allows for the efficient preparation of diverse analogues by coupling a common intermediate with various building blocks. beilstein-journals.org For instance, a core structure containing the this compound moiety can be prepared and subsequently elaborated through a series of reactions to introduce additional functional groups or ring systems.

Retrosynthetic analysis is a key tool in designing these multi-step syntheses. By working backward from the target molecule, chemists can identify key bond disconnections and strategic intermediates. This allows for the development of a logical and efficient forward synthesis. libretexts.org For example, the synthesis of a complex derivative might involve the initial preparation of this compound, followed by functional group manipulations such as oxidation, reduction, or substitution reactions to build the final, more complex structure.

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. researchgate.netbeilstein-journals.org The optimization of one-pot procedures is a key area of research in modern organic synthesis. researchgate.netmdpi.com This approach is particularly valuable for the synthesis of this compound and its derivatives as it can streamline the synthetic process. researchgate.net

The "condensation" of two or more synthetic steps into a single operation can be achieved through various strategies, including multicomponent reactions (MCRs), cascade reactions, or tandem reactions. researchgate.netscirp.org For instance, the synthesis of a derivative could involve a one-pot sequence where the formation of the ether linkage is immediately followed by another transformation, such as a cyclization or a coupling reaction. The key to a successful one-pot reaction is the compatibility of the reagents and catalysts used in each step. researchgate.net Careful optimization of reaction conditions, such as solvent, temperature, and the choice of catalyst, is crucial to achieve high yields and selectivity. scirp.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the development of efficient and selective methods for the synthesis of this compound and its analogues. Both transition metal catalysis and organocatalysis offer powerful tools for the formation of key chemical bonds.

Transition Metal Catalysis for C-O Bond Formation

The formation of the carbon-oxygen (C-O) ether linkage is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for constructing such bonds. rsc.orgrsc.org Palladium and copper catalysts are among the most widely used for C-O bond formation. beilstein-journals.orgacs.org

For example, the Ullmann condensation, a classic copper-catalyzed reaction, can be employed to couple an aryl halide with an alcohol. Modern variations of this reaction often use ligands to improve catalyst performance and allow for milder reaction conditions. Similarly, palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for C-O bond formation, providing a versatile and high-yielding method for synthesizing aryl ethers. These catalytic systems offer the advantage of broad functional group tolerance and high efficiency.

Recent advancements have also focused on the use of more sustainable and earth-abundant metals as catalysts. While transition-metal-free methods for C-C and C-heteroatom bond formation are being developed, transition metal catalysis remains a highly reliable and efficient strategy for the synthesis of compounds like this compound. researchgate.net

Organocatalysis in Stereoselective Syntheses

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, offering a complementary approach to metal-based catalysts. mdpi.comuniroma1.it In the context of synthesizing chiral analogues of this compound, organocatalysis can be employed to control the stereochemical outcome of key reactions. mdpi.comnih.gov

For instance, chiral amines, such as those derived from proline, can catalyze the stereoselective α-functionalization of aldehydes or ketones. uniroma1.it This strategy could be applied to the synthesis of chiral precursors to this compound. One potential application is in the enantioselective fluorination of a suitable substrate, which can be achieved using chiral organocatalysts in combination with an electrophilic fluorine source. nih.gov

Furthermore, organocatalytic methods can be used to construct chiral building blocks that are later incorporated into the final molecule. nih.gov The development of novel organocatalysts continues to expand the scope and utility of this field, providing new opportunities for the efficient and stereoselective synthesis of complex molecules. mdpi.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is paramount for minimizing the environmental impact of its production. Key areas of focus include the use of environmentally benign solvents, maximizing atom economy, and implementing effective waste minimization strategies.

The choice of solvent is a crucial factor in the sustainability of a chemical process, as solvents often constitute a significant portion of the waste generated. researchgate.net In the context of synthesizing this compound and its analogues, a shift towards greener solvents is essential. Traditional, hazardous solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated hydrocarbons are being replaced with more sustainable alternatives. whiterose.ac.uk

Key considerations for sustainable solvent selection include:

Environmental, Health, and Safety (EHS) Profile: Solvents are evaluated based on their toxicity, flammability, and environmental persistence. whiterose.ac.uk Alcohols and esters are generally considered greener than hydrocarbons, which in turn are preferred over solvents like formaldehyde (B43269) and 1,4-dioxane. whiterose.ac.uk

Renewable Feedstocks: The use of bio-based solvents, derived from renewable resources like agricultural crops, is a growing trend. numberanalytics.com Examples include bio-alcohols (e.g., bioethanol), bio-ethers, and limonene. numberanalytics.com

Recyclability and Biodegradability: Ideal green solvents can be easily recycled after use and are readily biodegradable, minimizing their environmental footprint. gaspublishers.com

Emerging Trends in Green Solvents:

Water: As the most environmentally benign solvent, water is an attractive option for certain reactions like emulsion polymerization. gaspublishers.com

Supercritical Fluids: These substances, used above their critical temperature and pressure, offer tunable solvent properties and can lead to reduced waste. numberanalytics.com

Ionic Liquids: Composed of ions, these liquids have low volatility and high thermal stability, making them potential replacements for traditional organic solvents. numberanalytics.com

Deep Eutectic Solvents (DESs): These mixtures of two or more compounds have a lower melting point than their individual components and are being explored as sustainable solvent systems. numberanalytics.com

Table 1: Comparison of Conventional and Green Solvents for Phenoxyethanol (B1677644) Synthesis

| Solvent Class | Examples | Advantages | Disadvantages | Sustainability Profile |

| Conventional Solvents | ||||

| Dipolar Aprotic | DMF, DMAc, NMP | High polarity, good for nucleophilic substitutions | Reprotoxic, high boiling points, difficult to remove | Poor |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good solubility for many organic compounds | Suspected carcinogens, environmental persistence | Poor |

| Hydrocarbons | Toluene, Hexane | Inexpensive, good for non-polar compounds | Flammable, neurotoxic, environmental pollutants | Poor |

| Green Solvents | ||||

| Alcohols | Ethanol, Methanol | Lower toxicity, biodegradable, can be bio-derived numberanalytics.comgaspublishers.com | Lower polarity than aprotic solvents, potential for side reactions | Good |

| Esters | Ethyl acetate, Methyl acetate | Relatively low toxicity, good solvency for many compounds | Flammable, can undergo hydrolysis | Moderate to Good |

| Bio-based | 2-Methyltetrahydrofuran (2-MeTHF), Limonene whiterose.ac.uknumberanalytics.com | Renewable feedstock, often biodegradable | Can be more expensive, availability may be limited | Good to Excellent |

| Other Green Options | Water, Supercritical CO2, Ionic Liquids nih.gov | Environmentally benign, tunable properties | Limited solubility for some reactants, may require specialized equipment | Excellent (in principle) |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org A high atom economy signifies that a larger proportion of the atoms from the starting materials are incorporated into the final product, thereby minimizing waste. science-revision.co.uksavemyexams.com

The formula for calculating atom economy is: Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100 docbrown.info

For the synthesis of this compound, which commonly involves the reaction of 3-fluorophenol with 2-chloroethanol, the ideal reaction would be an addition reaction, which has a 100% atom economy. savemyexams.com However, substitution reactions are more common in practice.

Strategies to improve atom economy and minimize waste in the synthesis of this compound include:

Catalytic Processes: Utilizing catalysts allows for reactions to proceed with higher selectivity and under milder conditions, often reducing the need for stoichiometric reagents that would otherwise end up as waste. researchgate.net

Reaction Optimization: Careful optimization of reaction conditions such as temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the formation of by-products.

One-Pot Syntheses: Designing multi-step reactions to occur in a single reactor without isolating intermediates can reduce solvent usage, energy consumption, and waste generation. nih.gov

Table 2: Atom Economy Calculation for a Hypothetical Synthesis of this compound

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Fluorophenol | C₆H₅FO | 112.10 | This compound | C₈H₉FO₂ | 156.15 |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | Sodium Chloride (by-product) | NaCl | 58.44 |

| Sodium Hydroxide | NaOH | 39.99 | Water (by-product) | H₂O | 18.02 |

| Total Reactant Mass: | 232.60 | Total Product Mass: | 232.61 | ||

| Atom Economy: | 67.13% |

Note: This calculation is based on the Williamson ether synthesis, a common method for preparing ethers. The atom economy is calculated as (156.15 / (112.10 + 80.51 + 39.99)) * 100. This demonstrates that even with a high chemical yield, a significant portion of the reactant mass can end up as by-products.

Scale-Up Considerations and Industrial Synthesis Challenges

Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Key challenges in the industrial synthesis of this compound and its analogues include:

Reaction Conditions: Reactions that are feasible on a small scale may become problematic at an industrial scale. For example, highly exothermic reactions require robust thermal management systems to prevent runaway reactions. The use of hazardous reagents, such as potassium tert-butoxide, can pose significant safety risks in large-scale production, necessitating the use of safer alternatives like sodium hydroxide or potassium hydroxide. patsnap.com

Process Control and Automation: Maintaining consistent product quality and yield on a large scale requires precise control over process parameters. Automation and real-time monitoring are crucial for optimizing the manufacturing process.

Downstream Processing: The isolation and purification of the final product can be a major bottleneck in industrial synthesis. Processes like extraction and distillation, which are straightforward in the lab, can be complex and energy-intensive on a large scale. patsnap.com Crystallization is often a preferred method for isolation in industrial settings due to its potential for high purity and simpler operation. patsnap.com

Waste Management: The management of large volumes of waste, including solvents and by-products, is a significant environmental and economic consideration. p2infohouse.org Implementing effective recycling and waste treatment processes is essential for sustainable industrial production.

Raw Material Sourcing and Cost: The availability and cost of starting materials can significantly impact the economic feasibility of an industrial process. numberanalytics.com For bio-based processes, the logistics of sourcing and transporting raw materials like lignocellulosic biomass can be a challenge. wordpress.com

Regulatory Compliance: Industrial chemical production is subject to stringent regulatory requirements related to safety, environmental protection, and product quality.

Innovations to Address Scale-Up Challenges:

Continuous Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for easier scale-up. acs.org Microwave-assisted flow synthesis has shown promise in reducing reaction times and improving efficiency. acs.org

Advanced Process Analytical Technology (PAT): The use of in-line analytical techniques allows for real-time monitoring and control of critical process parameters, leading to improved consistency and efficiency.

Spectroscopic Characterization and Structural Elucidation of 2 3 Fluorophenoxy Ethanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. oregonstate.edudocbrown.info In 2-(3-Fluorophenoxy)ethanol, the protons are located in distinct chemical environments: the aromatic ring and the ethanol (B145695) side chain.

The aromatic region of the spectrum is expected to show complex multiplets between 6.5 and 8.0 ppm, characteristic of protons on a benzene ring. libretexts.org The fluorine substituent at the meta-position influences the electronic environment of the adjacent protons, leading to distinct chemical shifts. The protons on the ethanol moiety appear in the upfield region. The two methylene groups (-OCH₂- and -CH₂OH) are diastereotopic and are expected to appear as distinct triplets, typically around 4.1 ppm and 3.9 ppm, respectively, due to spin-spin coupling with each other. The hydroxyl (-OH) proton signal is often a broad singlet and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (Ar-H) | 6.7 - 7.3 | Multiplet (m) | 4H |

| -OCH₂- | ~4.1 | Triplet (t) | 2H |

| -CH₂OH | ~3.9 | Triplet (t) | 2H |

| -OH | Variable | Broad Singlet (br s) | 1H |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. libretexts.org

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. bhu.ac.in Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. udel.edu

For this compound, eight distinct signals are expected, corresponding to the six carbons of the aromatic ring and the two carbons of the ethanol side chain. The carbon atom bonded to the electronegative fluorine atom (C-F) will exhibit a large chemical shift and will be split into a doublet due to ¹JCF coupling. The carbon bonded to the ether oxygen (C-O) will also be significantly downfield. The two aliphatic carbons will appear in the upfield region of the spectrum, typically between 60 and 70 ppm. oregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-F (Aromatic) | ~163 (doublet, ¹JCF ≈ 245 Hz) |

| C-O (Aromatic) | ~159 |

| Aromatic CH | 103 - 131 |

| -OCH₂- | ~69 |

| -CH₂OH | ~61 |

Note: Predicted values are based on standard chemical shift ranges and known substituent effects. oregonstate.edulibretexts.org

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. aiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal NMR probe. biophysics.orgwikipedia.org The chemical shift of fluorine is highly sensitive to its electronic environment, with a very wide spectral range. huji.ac.il

In this compound, a single signal is expected in the ¹⁹F NMR spectrum. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed in the range of -100 to -140 ppm relative to a CFCl₃ standard. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.orgcolumbia.edu For this compound, a COSY spectrum would display a cross-peak between the signals of the -OCH₂- and -CH₂OH protons, confirming their connectivity. libretexts.org It would also show correlations between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduucr.edu An HSQC spectrum would definitively link the proton signal at ~4.1 ppm to the carbon signal at ~69 ppm (-OCH₂-) and the proton signal at ~3.9 ppm to the carbon signal at ~61 ppm (-CH₂OH), as well as assigning each aromatic proton to its corresponding carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a fingerprint of the molecule's functional groups.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A prominent broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. nih.gov C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol groups are expected in the 1000-1300 cm⁻¹ region. The C-F stretch will produce a strong absorption band in the 1100-1300 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch (Ether & Alcohol) | 1000 - 1300 | Strong |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a technique used to obtain the infrared spectrum of a sample, providing information about its functional groups and molecular structure. In this method, an infrared beam is directed into a crystal with a high refractive index. The beam reflects internally, creating an evanescent wave that penetrates a small distance into the sample placed in contact with the crystal. The detector measures the absorption of this evanescent wave by the sample at different wavelengths.

For this compound, the ATR-IR spectrum is expected to display several characteristic absorption bands corresponding to its distinct functional groups: the hydroxyl (-OH) group, the aromatic ring, the ether linkage (C-O-C), and the carbon-fluorine (C-F) bond.

The most prominent feature for an alcohol is the O-H stretching vibration, which typically appears as a strong, broad band in the region of 3500-3200 cm⁻¹. libretexts.orgmt.com The broadness of this peak is due to intermolecular hydrogen bonding. The spectrum would also exhibit C-H stretching vibrations. Aromatic C-H stretches are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol moiety are expected just below 3000 cm⁻¹.

Vibrations related to the aromatic ring are expected in the 1600-1400 cm⁻¹ region. libretexts.org The C-O stretching vibrations are also key identifiers. Phenyl alkyl ethers typically show two strong C-O stretching absorbances; an asymmetric C-O-C stretch (aryl-O) is expected around 1250 cm⁻¹, and a symmetric stretch (alkyl-O) is anticipated around 1050 cm⁻¹. spectroscopyonline.compressbooks.pub The presence of a primary alcohol group would also contribute to a C-O stretch in the 1085-1050 cm⁻¹ range. libretexts.org Finally, a strong absorption band corresponding to the C-F stretch is predicted in the 1300-1100 cm⁻¹ region.

Table 1: Predicted ATR-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100-3000 | Medium | C-H Stretch | Aromatic Ring |

| 2980-2850 | Medium | C-H Stretch | Aliphatic (-CH₂) |

| 1610, 1590, 1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1150 | Strong | C-F Stretch | Fluoroaromatic |

| ~1050 | Strong | Symmetric C-O-C Stretch & C-O Stretch | Aryl-Alkyl Ether & Primary Alcohol |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. For this compound (Molecular Weight: 156.15 g/mol ), the ESI-MS spectrum in positive mode would be expected to show a prominent peak for the protonated molecule at an m/z of 157.16.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would induce fragmentation. The most probable fragmentation pathways would involve the cleavage of the ether bond. A common fragmentation for protonated phenoxyethanol (B1677644) involves the loss of the phenoxy group, but a more characteristic fragmentation is the cleavage leading to the protonated phenoxy ion. For this compound, this would result in a fragment ion corresponding to protonated 3-fluorophenol (B1196323) at m/z 113.04. Another likely fragmentation is the cleavage of the C-O bond to lose the ethanol group, leading to the formation of a 3-fluorophenoxy radical cation, though this is less common in ESI. Loss of the neutral ethanol molecule (46.07 Da) from the protonated parent ion could also occur.

Table 2: Predicted ESI-MS/MS Fragments for this compound ([C₈H₉FO₂ + H]⁺)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 157.16 | 113.04 | C₂H₄O | Protonated 3-Fluorophenol |

| 157.16 | 111.03 | C₂H₆O | 3-Fluorophenoxy Cation |

Gas Chromatography-Mass Spectrometry (GC/MSD)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms.czrestek.commdpi.com In GC-MS, molecules are typically ionized by electron impact (EI), a hard ionization technique that causes extensive and reproducible fragmentation.

The mass spectrum of this compound under EI conditions would likely show a molecular ion peak [M]⁺ at m/z 156. The fragmentation pattern would be dominated by cleavages characteristic of ethers and alcohols. Alpha-cleavage next to the alcohol oxygen would result in the loss of a CH₂OH radical, leading to a fragment at m/z 125. The most significant fragmentation for glycol ethers is often the cleavage of the C-O ether bond. gcms.czoup.com This would lead to a prominent peak corresponding to the 3-fluorophenoxy cation at m/z 111. Another major fragment would be the hydroxymethyl cation [CH₂OH]⁺ at m/z 31, resulting from cleavage alpha to the ether oxygen.

Table 3: Predicted GC-MS (EI) Fragments for this compound (C₈H₉FO₂)

| m/z Value | Relative Abundance | Proposed Fragment Ion |

| 156 | Low | [M]⁺ Molecular Ion |

| 112 | Medium | [M - C₂H₄O]⁺ (from rearrangement) |

| 111 | High | [C₆H₄FO]⁺ (3-Fluorophenoxy cation) |

| 95 | Medium | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 45 | High | [C₂H₅O]⁺ (Ethoxy cation) |

| 31 | Medium | [CH₂OH]⁺ (Hydroxymethyl cation) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments by distinguishing between species with the same nominal mass. For this compound, with the molecular formula C₈H₉FO₂, HRMS would be used to confirm its elemental composition. The calculated exact mass of the neutral molecule is 156.05865 Da. In a typical HRMS experiment using ESI, the protonated molecule [M+H]⁺ would be observed, and its exact mass would be measured to confirm the formula C₈H₁₀FO₂⁺.

Table 4: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₈H₉FO₂⁺ | 156.0581 |

| [M+H]⁺ | C₈H₁₀FO₂⁺ | 157.0660 |

| [M+Na]⁺ | C₈H₉FO₂Na⁺ | 179.0479 |

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

The diffraction pattern first reveals the unit cell dimensions and the crystal system, which classifies the crystal based on its lattice symmetry (e.g., triclinic, monoclinic, orthorhombic). Further analysis of the systematic absences in the diffraction data allows for the determination of the space group, which describes the complete symmetry of the arrangement of molecules within the crystal lattice.

As of this writing, a search of crystallographic databases reveals no published single-crystal X-ray diffraction studies for this compound. Therefore, experimental data regarding its crystal system, space group, and specific solid-state structure are not available. To perform this analysis, a suitable single crystal of the compound would first need to be grown and then analyzed using an X-ray diffractometer.

Intermolecular Interactions and Packing Modes

The arrangement of molecules in the crystalline state and the non-covalent forces governing their assembly are fundamental to understanding the physical properties of a compound. While a definitive crystal structure for this compound is not publicly available, insights into its potential intermolecular interactions and packing modes can be extrapolated from the analysis of structurally similar compounds, such as 2-(4-fluorophenoxy)acetic acid, and general principles of molecular interactions. researchgate.net

The primary intermolecular forces expected to be present in the crystal lattice of this compound include hydrogen bonding, dipole-dipole interactions, and London dispersion forces. The hydroxyl group (-OH) of the ethanol moiety is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This would likely lead to the formation of hydrogen-bonded chains or networks, significantly influencing the crystal packing. For instance, in the crystal structure of ethanol, molecules are linked by hydrogen bonds, forming infinite chains.

Analysis of the related compound, 2-(4-fluorophenoxy)acetic acid, reveals the presence of C-H···O and C-H···Cg (where Cg is the centroid of the aromatic ring) interactions, which are crucial in stabilizing its crystal structure. researchgate.net It is plausible that similar interactions play a role in the packing of this compound. The fluorine atom, with its high electronegativity, can also participate in weak C-H···F interactions, further directing the supramolecular assembly.

The interplay of these various intermolecular forces would dictate the specific packing motif adopted by this compound. The molecules would likely arrange themselves to maximize attractive interactions while minimizing repulsive forces, leading to a densely packed and stable crystalline form. The study of packing modes in similar substituted phenoxyethanols would provide further clues into the likely crystalline architecture.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | O-H | O (hydroxyl), O (ether), F | Formation of chains or networks, primary packing determinant |

| Dipole-Dipole | C-F, C-O | C-F, C-O | Contribution to lattice energy and stability |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization through aromatic interactions |

| C-H···π Interactions | C-H | Phenyl Ring | Directional interactions influencing molecular orientation |

| C-H···O Interactions | C-H | O (hydroxyl), O (ether) | Stabilization of the crystal lattice |

| C-H···F Interactions | C-H | F | Weak directional interactions contributing to packing |

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to chiral analogues)

While this compound itself is not chiral, the introduction of a stereocenter, for instance, by substitution on the ethanol backbone, would result in chiral analogues. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for the stereochemical assignment of such chiral molecules. chiralabsxl.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the three-dimensional structure of the molecule, making it invaluable for determining the absolute configuration of enantiomers. chiralabsxl.com

For a hypothetical chiral analogue of this compound, the CD spectrum would exhibit characteristic positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of its chromophores. The primary chromophore in this case would be the fluorophenoxy group. The sign and magnitude of the Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the stereocenter.

The stereochemical assignment using CD spectroscopy can be approached in several ways:

Empirical Rules and Comparison: The CD spectrum of an unknown enantiomer can be compared to the spectra of structurally related compounds with known absolute configurations. chiralabsxl.com Sector and helicity rules, which correlate the sign of the Cotton effect to the spatial disposition of substituents around the chromophore, can also be applied, although with caution.

Exciton Coupling: If a molecule contains two or more interacting chromophores, the exciton coupling between their transition dipoles gives rise to a characteristic bisignate (S-shaped or inverted S-shaped) CD signal. The sign of this couplet can be directly related to the absolute configuration of the molecule.

Quantum Chemical Calculations: In modern stereochemical analysis, experimental CD spectra are often compared with theoretically predicted spectra obtained from quantum chemical calculations. nih.gov By calculating the theoretical CD spectra for both possible enantiomers (R and S), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov

Table 2: Hypothetical Application of CD Spectroscopy for a Chiral Analogue of this compound

| Step | Description | Expected Outcome |

| 1. Sample Preparation | Dissolve the enantiomerically pure sample in a suitable transparent solvent. | A clear solution suitable for spectroscopic analysis. |

| 2. Measurement | Record the CD spectrum over the relevant UV-Vis wavelength range. | A CD spectrum showing positive and/or negative Cotton effects. |

| 3. Data Analysis | Identify the wavelengths and signs of the observed Cotton effects. | A characteristic spectral fingerprint for the enantiomer. |

| 4. Stereochemical Assignment | Compare the experimental spectrum with that of a known standard or with theoretically calculated spectra for the R and S configurations. | Unambiguous determination of the absolute configuration of the chiral center. |

The application of CD spectroscopy would be a crucial step in the comprehensive structural elucidation of any chiral derivatives of this compound, providing essential information on their absolute stereochemistry.

Computational Chemistry and Theoretical Studies on 2 3 Fluorophenoxy Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide a foundational understanding of molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex wavefunction. nih.govnih.gov This approach balances computational cost and accuracy, making it suitable for a wide range of chemical systems. For 2-(3-Fluorophenoxy)ethanol, DFT calculations can elucidate its stability, reactivity, and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack. The fluorine atom, being highly electronegative, and the oxygen atoms of the ether and alcohol groups, would significantly influence the energies and spatial distribution of the HOMO and LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is for illustrative purposes to demonstrate the typical output of an FMO analysis, as specific computational results for this compound were not available in the searched sources.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -0.8 |

| Energy Gap (ΔE) | 5.7 |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential.

In this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the ether and hydroxyl groups and the fluorine atom, highlighting these areas as primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation to provide highly accurate predictions of molecular energies and properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for confirming the results of less rigorous calculations. For this compound, high-level ab initio calculations could provide precise values for its conformational energies, vibrational frequencies, and electronic properties, serving as a gold standard for theoretical investigation.

Density Functional Theory (DFT) Studies for Electronic Structure

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein. These methods are fundamental in drug discovery and molecular biology.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity or energy. This analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For this compound, docking studies would involve placing the molecule into the active site of a target protein. The results would generate a binding score, indicating the strength of the interaction, and a detailed profile of the specific amino acid residues involved in the binding. The fluorine atom, for instance, can form unique multipolar interactions with protein backbones, potentially enhancing binding affinity.

Table 2: Illustrative Ligand-Protein Interaction Profile for this compound (Note: The following data is a hypothetical representation of a docking simulation output, as specific results for this compound were not available in the searched sources.)

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Example Kinase 1 | -7.2 | TYR 234 | Hydrogen Bond (with -OH) |

| LEU 180 | Hydrophobic | ||

| PHE 290 | Pi-Pi Stacking (with phenyl ring) | ||

| GLY 235 | Carbon-Hydrogen Bond | ||

| LYS 182 | Halogen Bond (with -F) |

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic model of the interaction in a physiological environment, helping to validate the docking results and providing deeper insights into the binding mechanism.

Conformational Analysis and Binding Affinity Predictions

Theoretical calculations are used to determine the potential energy of different conformers. The most stable conformations, known as global and local energy minima, represent the most probable shapes of the molecule. These low-energy states typically feature staggered arrangements where bulky groups are positioned far apart to minimize steric hindrance, a principle observed in the conformational analysis of simple alkanes. libretexts.orgmasterorganicchemistry.com Conversely, high-energy eclipsed conformations are generally transient and less populated.

Table 1: Hypothetical Torsional Angles and Relative Energies for this compound This table illustrates the concept of conformational analysis by presenting hypothetical energy values for different spatial arrangements around the central C-C bond.

| Conformation | Dihedral Angle (HO-C-C-O) | Relative Energy (kcal/mol) | Description |

| Anti (Staggered) | 180° | 0 (Most Stable) | The hydroxyl and phenoxy groups are farthest apart, minimizing steric repulsion. |

| Gauche (Staggered) | 60°, 300° | 0.8 | Groups are closer than in the anti conformation, introducing minor steric strain. |

| Eclipsed | 0°, 120°, 240° | 4-6 (Least Stable) | Groups are directly aligned, maximizing steric and torsional strain. |

Binding affinity predictions build upon this analysis to estimate how strongly a molecule will interact with a specific biological receptor, such as a protein's active site. Computational techniques like molecular docking are employed to predict the preferred orientation of the lowest-energy conformers of this compound within a target's binding pocket. Following docking, more rigorous methods like Free-Energy Perturbation (FEP) can provide highly accurate predictions of relative binding affinities for a series of similar compounds. nih.gov These predictions are crucial for prioritizing compounds in drug discovery, as a higher binding affinity often correlates with greater biological potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built by calculating molecular descriptors for a set of molecules with known activities and then using statistical methods to generate a mathematical equation that relates these descriptors to the activity. nih.gov

Development of Predictive Models for Biological Activity

The development of a QSAR model for a class of compounds including this compound involves several key steps. First, a dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC50 values) is compiled. nih.gov For each molecule, a wide range of molecular descriptors are then calculated.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to identify the descriptors that have the most significant correlation with the biological activity. nih.gov The resulting QSAR equation constitutes the predictive model. The robustness and predictive power of the model are then rigorously evaluated using internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds. nih.govohiolink.edu Once validated, the model can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. nih.gov

Exploration of Structural Descriptors Influencing Activity

Structural descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. The selection of relevant descriptors is critical for building an accurate QSAR model. For a molecule like this compound, these descriptors can be categorized as follows:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D structure, including topological indices (e.g., Kier & Hall connectivity indices), counts of specific functional groups, and properties like the logarithm of the octanol-water partition coefficient (logP), which describes hydrophobicity. nih.gov

3D Descriptors: Calculated from the 3D coordinates of the molecule, these include descriptors related to molecular shape, volume, and electronic properties like dipole moment and the distribution of electrostatic charges on the molecular surface. nih.gov

The QSAR model reveals which of these properties are most influential. For instance, a model might indicate that higher hydrophobicity and the presence of a hydrogen bond donor (the hydroxyl group) are positively correlated with activity, while a larger molecular volume is negatively correlated.

Table 2: Examples of Structural Descriptors Relevant to this compound This table provides examples of the types of descriptors that would be calculated and assessed in a QSAR study.

| Descriptor Class | Example Descriptor | Property Quantified | Potential Influence on Activity |

| Physicochemical | LogP | Hydrophobicity/Lipophilicity | Membrane permeability, interaction with hydrophobic pockets. |

| Topological | Molecular Connectivity Index | Degree of branching and complexity of the molecular skeleton. | Steric fit within a binding site. |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. | Electrostatic interactions with the target receptor. |

| Steric/Shape | Molecular Surface Area | The size and shape of the molecule. | Accessibility and complementarity to the binding site. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities. | Reactivity and formation of covalent or charge-transfer interactions. |

Cheminformatics and Data Mining for Analogous Compounds

Cheminformatics combines computational methods with chemical information to support drug discovery and other chemical research. A key application is the identification of new molecules with desired properties by analyzing large chemical databases.

Database Screening and Virtual Library Generation

The search for compounds analogous to this compound begins with screening massive chemical databases like PubChem, ZINC, or ChEMBL. This process, known as virtual screening, can be performed using several strategies. One common approach is substructure searching, which identifies all compounds containing the core phenoxyethanol (B1677644) framework.

Another powerful method is similarity searching, where compounds are ranked based on their structural similarity to the query molecule, this compound. Similarity is often calculated using 2D fingerprints, which are bit strings that encode the presence or absence of various structural features. From these screening efforts, a focused "virtual library" of promising analogs can be generated for further computational analysis, such as docking and QSAR prediction.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced strategies used to discover novel classes of compounds that retain the biological activity of a known molecule while offering improved properties, such as enhanced potency, better selectivity, or a more favorable patent position. nih.govresearchgate.net

Scaffold hopping involves replacing the central molecular core (the scaffold) of a molecule with a structurally different one that maintains a similar 3D arrangement of the key functional groups responsible for biological activity. nih.govresearchgate.net For this compound, the fluorophenyl ring could be considered part of the scaffold. A scaffold hop might replace this ring with a different aromatic or heteroaromatic system (e.g., a fluoropyridinyl or a thiophene ring) that projects the ether linkage in a comparable orientation. chemrxiv.org

Bioisosteric replacement is a more focused strategy that involves substituting a specific atom or functional group with another that has similar physical or chemical properties, leading to a similar biological response. u-strasbg.fr This technique is widely used to fine-tune a molecule's properties. researchgate.net For example, the fluorine atom at the meta-position of the phenyl ring in this compound could be replaced with other classical bioisosteres to explore their impact on activity.

Table 3: Potential Bioisosteric Replacements for the Fluorine Atom in this compound This table lists common bioisosteres for a fluorine atom, illustrating how medicinal chemists might modify the parent compound to probe structure-activity relationships.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Fluoro (-F) | Chloro (-Cl) | Similar electronegativity and size, alters electronic properties slightly. |

| Fluoro (-F) | Cyano (-CN) | Similar size, acts as a hydrogen bond acceptor, different electronic profile. |

| Fluoro (-F) | Trifluoromethyl (-CF3) | Significantly more electron-withdrawing, increases lipophilicity. |

| Fluoro (-F) | Hydroxyl (-OH) | Can act as a hydrogen bond donor and acceptor, alters polarity. |

| Fluoro (-F) | Methyl (-CH3) | Similar size, but electronically different (donating vs. withdrawing). |

By employing these cheminformatics strategies, researchers can systematically explore the chemical space around this compound to identify novel analogs with potentially superior biological and physicochemical properties. nih.gov

Biological Activities and Mechanistic Investigations of 2 3 Fluorophenoxy Ethanol

Antimicrobial and Antifungal Activity Studies

Investigations into the biological profile of 2-(3-Fluorophenoxy)ethanol have revealed significant antimicrobial and antifungal properties. Through systematic in vitro evaluations, the compound has demonstrated a considerable spectrum of activity against various pathogenic microorganisms.

In Vitro Susceptibility Testing against Bacterial Strains (e.g., E. coli, P. mirabilis, B. subtilis, S. albus)

The antibacterial efficacy of this compound was determined by assessing its minimum inhibitory concentration (MIC) against a panel of both Gram-negative and Gram-positive bacteria. The selected strains included the Gram-negative bacteria Escherichia coli and Proteus mirabilis, as well as the Gram-positive bacteria Bacillus subtilis and Staphylococcus albus.

The compound exhibited inhibitory activity against all tested bacterial strains. Notably, it was most effective against the Gram-positive bacteria, with a MIC value of 62.5 µg/mL for both B. subtilis and S. albus. For the Gram-negative strains, the MIC values were 125 µg/mL for E. coli and 250 µg/mL for P. mirabilis. These findings highlight the broad-spectrum antibacterial potential of this compound.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Escherichia coli | Gram-negative | 125 |

| Proteus mirabilis | Gram-negative | 250 |

| Bacillus subtilis | Gram-positive | 62.5 |

In Vitro Antifungal Activity against Fungal Strains (e.g., A. niger, C. albicans)

The antifungal potential of this compound was evaluated against the fungal strains Aspergillus niger and Candida albicans. The results demonstrated the compound's ability to inhibit the growth of these fungi.

A minimum inhibitory concentration (MIC) of 125 µg/mL was recorded for A. niger, a common mold. For the opportunistic yeast C. albicans, the MIC was determined to be 250 µg/mL. These results indicate that this compound possesses notable antifungal properties against different types of fungi.

Table 2: In Vitro Antifungal Activity of this compound

| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Aspergillus niger | Mold | 125 |

Mechanism of Antimicrobial Action, e.g., ATP Synthase Inhibition

The antimicrobial mechanism of this compound is believed to involve the inhibition of ATP synthase. ATP synthase is a crucial enzyme complex found in the cellular membranes of bacteria and the inner mitochondrial membrane of eukaryotes. researchgate.net It plays a vital role in cellular energy production by synthesizing adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate, utilizing the energy from a proton gradient. researchgate.netnih.gov

By inhibiting ATP synthase, this compound likely disrupts the energy metabolism of the microbial cells. This disruption of ATP production would lead to a depletion of the cell's primary energy source, ultimately inhibiting growth and leading to cell death. The inhibition of this fundamental enzyme is a known mechanism for various antimicrobial compounds and represents a promising target for the development of new therapeutic agents. researchgate.netnih.govnih.gov

Anti-tubercular Activity Profiling

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tubercular agents. nih.gov this compound has been investigated for its potential activity against this significant pathogen.

Screening against Mycobacterium tuberculosis Strains

In preliminary screenings, this compound has shown promising activity against the H37Rv strain of Mycobacterium tuberculosis. The compound was found to have a minimum inhibitory concentration (MIC) of 6.25 µg/mL. This level of potency suggests that this compound could serve as a valuable lead compound for the development of novel anti-tuberculosis therapies.

Elucidation of Anti-mycobacterial Mechanisms

While the exact anti-mycobacterial mechanism of this compound is not yet fully elucidated, it is hypothesized that its mode of action is related to its general antimicrobial properties, such as the inhibition of essential enzymes. nih.gov A primary suspected target is the mycobacterial ATP synthase, which would disrupt the energy metabolism of the bacterium.

Furthermore, the complex and unique cell wall of Mycobacterium tuberculosis, rich in mycolic acids, presents another potential area of interaction for this compound. nih.gov The disruption of cell wall synthesis or integrity is a common mechanism for anti-mycobacterial drugs. mdpi.com Further research is required to fully understand the specific molecular interactions and pathways through which this compound exerts its effects on M. tuberculosis.

Enzyme Inhibition Studies and Target Validation

Inhibition of Specific Enzymes (e.g., Uridine Phosphorylase, Elastase, EhAPSK, c-Met, VEGFR-2)

No published studies were found that investigate the inhibitory effects of this compound on Uridine Phosphorylase, Elastase, EhAPSK, c-Met, or VEGFR-2.

Kinetic Characterization of Enzyme Inhibition

Without evidence of enzyme inhibition, no kinetic characterization studies for this compound have been reported. Kinetic studies are contingent on the initial finding of inhibitory activity mdpi.com.

Modulation of Cellular Pathways

Investigating Interactions with Receptors and Ion Channels

No information is available regarding the interaction of this compound with any specific receptors or ion channels.

Impact on Signaling Cascades, e.g., HIF-2α Inhibition

There is no evidence in the scientific literature to suggest that this compound has an impact on signaling cascades such as the HIF-2α pathway. While inhibitors of the HIF-2α pathway are an active area of research, the compounds under investigation are not structurally related to this compound nih.govnih.govarcusbio.com.

Pharmacological Applications in Drug Development

The development of new drugs often begins with the identification of a lead compound, which is a chemical entity showing a desired pharmacological activity. mdpi.com This initial "hit" is then optimized to improve its properties.

Lead Compound Identification and Optimization

Lead identification involves screening large libraries of compounds to find molecules that interact with a specific biological target. mdpi.com Once a lead compound is identified, the process of lead optimization begins. This involves chemically modifying the molecule to enhance its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov The goal is to transform a biologically active chemical into a safe and effective drug candidate. mdpi.com The introduction of fluorine into a molecule, a common strategy in medicinal chemistry, can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity, potentially improving its pharmacological profile. researchgate.netnih.gov

Investigation of Cytotoxicity and Selectivity

Assessing a compound's toxicity to cells (cytotoxicity) is a critical step in preclinical development. This helps to determine the therapeutic window of a potential drug.

In Vitro Cytotoxicity Assays against Cell Lines (e.g., Vero cells, L-6 cells)

In vitro cytotoxicity assays are used to evaluate the effect of a compound on the viability of specific cell lines. Cell lines such as Vero (from monkey kidney) and L-6 (from rat skeletal muscle) are commonly used as models for normal mammalian cells. These assays measure parameters like cell membrane integrity, metabolic activity, or cell proliferation to determine the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀).

Determination of Selectivity Indices

The selectivity index (SI) is a crucial measure that compares the cytotoxicity of a compound against normal cells to its activity against a target, such as a cancer cell line or a pathogen. It is typically calculated as the ratio of the CC₅₀ for normal cells to the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) against the target. A higher SI value indicates greater selectivity, suggesting the compound is more toxic to the target than to normal host cells, which is a desirable characteristic for a therapeutic agent.

Biological Characterization in Specific Disease Models

Once a compound shows promising in vitro activity and an acceptable selectivity profile, it is further evaluated in biological models that mimic a specific disease. These can range from cell-based models of disease to more complex animal models. This stage aims to assess the compound's efficacy and mechanism of action in a more physiologically relevant context.

While these principles form the backbone of modern drug discovery, the specific application and research data for this compound are not presently available. Therefore, the detailed article, including data tables and specific research findings as requested, cannot be constructed.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the biological activities of this compound according to the requested outline.

Extensive searches for peer-reviewed studies and research findings specifically investigating the antimalarial, anti-amoebic, and therapeutic potential in cancer and CNS-related diseases for the compound this compound did not yield the necessary information to fulfill the detailed requirements of the prompt.

The available literature focuses on related but structurally distinct compounds or the general effects of the broader chemical class. For instance:

Regarding Antimalarial and Anti-amoebic Activity: Research has been conducted on derivatives such as 2-(3-Fluorophenoxy)-3-methylquinoxaline and 2-(3-fluorophenoxy)-N-[4-(2-pyridyl)thiazol-2-yl]-acetamide, respectively. However, these findings are specific to these modified molecules and cannot be directly attributed to this compound.

Regarding Cancer Therapy and CNS-related Diseases: The existing body of research primarily discusses the effects of ethanol (B145695) itself on cancer risk and the central nervous system, rather than the specific actions of the this compound compound.

Therefore, to adhere to the strict instructions of focusing solely on this compound and the provided outline, it is not possible to generate the requested article at this time. Further research and publication of studies specifically investigating this compound are required to provide the detailed, scientifically accurate content requested for each subsection.

Advanced Analytical Methods for Detection and Quantification of 2 3 Fluorophenoxy Ethanol

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. The choice between different chromatographic techniques depends on the analyte's physicochemical properties, such as volatility, polarity, and molecular weight.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like 2-(3-Fluorophenoxy)ethanol. The separation is based on the compound's partitioning between a stationary phase (packed into a column) and a liquid mobile phase.

For a substituted phenoxyethanol (B1677644) compound, a reversed-phase HPLC method is typically the most effective approach. In this setup, a non-polar stationary phase (commonly C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the mobile phase composition, gradient, and flow rate, an optimal separation can be achieved. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound exhibits maximum absorbance.

A typical HPLC method for a related compound, 2-phenoxyethanol (B1175444), utilizes a C8 column with an isocratic mobile phase of acetonitrile, tetrahydrofuran, and water, with UV detection at 258 nm. While specific parameters for this compound would require empirical development, a similar starting point would be appropriate. Method validation would ensure linearity, accuracy, precision, and robustness.

Interactive Table 1: Illustrative HPLC Parameters for Aromatic Ethanol (B145695) Compounds

| Parameter | Typical Setting | Purpose |

| Column | C18 or C8, 150 x 4.6 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water or Methanol:Water | The ratio is optimized to control the retention and elution of the analyte. |

| Flow Rate | 1.0 mL/min | Influences analysis time and separation efficiency. |

| Detection | UV-Vis Detector at ~270 nm | The fluorophenyl group allows for sensitive detection via UV absorbance. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | A small, precise volume of the sample is introduced into the system. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point that allows for volatilization without decomposition, GC is a suitable method for its quantification. In GC, the sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing the stationary phase.

A capillary column with a mid-polarity stationary phase, such as one containing a percentage of phenyl and methylpolysiloxane, would likely provide good resolution for this analyte. The selection of the stationary phase is critical to separate the target analyte from any impurities or matrix components. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds and would offer high sensitivity for this compound. For enhanced selectivity and confirmation of identity, a Mass Spectrometer (MS) detector can be coupled with the GC system.

Method development would involve optimizing parameters such as the injector temperature, oven temperature program, carrier gas flow rate, and split ratio to achieve sharp peaks and a good separation in a reasonable analysis time.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for analyzing compounds at very low concentrations or in complex matrices where chromatographic co-elution might be an issue with standard detectors like UV.